4-Cyanophenylboronic acid
Overview
Description
4-Cyanophenylboronic acid: is an organic compound with the molecular formula C7H6BNO2 . It is a derivative of phenylboronic acid, where a cyano group is attached to the para position of the phenyl ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds efficiently .
Scientific Research Applications
Chemistry:
4-Cyanophenylboronic acid is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. It serves as a building block for the synthesis of complex molecules .
Biology and Medicine:
In medicinal chemistry, this compound is used to synthesize bioactive molecules, including kinase inhibitors and antiplatelet agents. Its derivatives have shown potential in the treatment of various diseases .
Industry:
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable carbon-carbon bonds makes it valuable in material science .
Safety and Hazards
Mechanism of Action
Target of Action
4-Cyanophenylboronic acid is a chemical compound that is primarily used as a reactant in various chemical reactions . Its primary targets are the molecules or structures it interacts with during these reactions. For instance, it is used in the Suzuki-Miyaura cross-coupling reaction, where it interacts with other reactants to form new compounds .
Mode of Action
The mode of action of this compound is largely dependent on the specific reaction it is involved in. In the Suzuki-Miyaura cross-coupling reaction, for example, it acts as a boron-based reagent that couples with an organohalide in the presence of a palladium catalyst . This results in the formation of a new carbon-carbon bond, leading to the synthesis of a new compound .
Biochemical Pathways
For instance, it has been used in the synthesis of Himbacine analogs, which act as thrombin receptor antagonists and potential antiplatelet agents .
Result of Action
The result of this compound’s action is the formation of new compounds through chemical reactions. For example, in the Suzuki-Miyaura cross-coupling reaction, it helps form new carbon-carbon bonds, leading to the synthesis of new compounds . The specific molecular and cellular effects would depend on the properties of these synthesized compounds.
Action Environment
The action of this compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other reactants or catalysts. For instance, the efficiency of the Suzuki-Miyaura cross-coupling reaction can be affected by the temperature and the type of catalyst used . Additionally, the stability of this compound can be affected by factors such as light, heat, and moisture, which should be considered during its storage .
Biochemical Analysis
Biochemical Properties
4-Cyanophenylboronic acid is known to participate in Suzuki-Miyaura cross-coupling reactions . It interacts with various biomolecules such as enzymes and proteins during these reactions. For instance, it has been used in palladium-catalyzed Suzuki-Miyaura cross-coupling in water, ruthenium-catalyzed direct arylation of benzylic sp3 carbons of acyclic amines with arylboronates, and ligand-free copper-catalyzed coupling of nitro arenes with arylboronic acids .
Molecular Mechanism
The molecular mechanism of this compound is largely based on its role in Suzuki-Miyaura cross-coupling reactions It exerts its effects at the molecular level through binding interactions with biomolecules and potential enzyme inhibition or activation
Preparation Methods
Synthetic Routes and Reaction Conditions:
4-Cyanophenylboronic acid can be synthesized through various methods. One common approach involves the reaction of 4-bromobenzonitrile with a boronic ester in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, making it suitable for large-scale synthesis .
Industrial Production Methods:
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions:
4-Cyanophenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of this compound with aryl halides in the presence of a palladium catalyst and a base.
Oxidative Hydroxylation: This reaction converts the boronic acid group into a hydroxyl group, resulting in the formation of 4-cyanophenol.
Trifluoromethylation: This reaction introduces a trifluoromethyl group into the phenyl ring, enhancing the compound’s chemical properties.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the reactions.
Oxidizing Agents: Such as hydrogen peroxide, used in oxidative hydroxylation.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
4-Cyanophenol: Formed through oxidative hydroxylation.
Trifluoromethylated Derivatives: Formed through trifluoromethylation.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the cyano group, making it less reactive in certain reactions.
4-Methoxyphenylboronic Acid: Contains a methoxy group instead of a cyano group, leading to different reactivity and applications.
4-Formylphenylboronic Acid: Contains a formyl group, which alters its chemical properties and reactivity.
Uniqueness:
4-Cyanophenylboronic acid is unique due to the presence of the cyano group, which enhances its reactivity and allows for the formation of more complex molecules. This makes it a valuable compound in various fields, including organic synthesis, medicinal chemistry, and material science .
Properties
IUPAC Name |
(4-cyanophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BNO2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBAHYWORUOILU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C#N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370217 | |
Record name | 4-Cyanophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126747-14-6 | |
Record name | 4-Cyanophenylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126747-14-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Cyanophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Cyanobenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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